molecular formula C14H12Cl4N2O2 B7739892 2-chloro-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)benzamide

2-chloro-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)benzamide

Cat. No.: B7739892
M. Wt: 382.1 g/mol
InChI Key: ORCCSZHTNVXTAP-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)benzamide is a complex organic compound with a molecular formula of C14H12Cl4N2O2 This compound is notable for its unique structure, which includes a furan ring, a benzamide group, and multiple chlorine atoms

Preparation Methods

The synthesis of 2-chloro-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)benzamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furan-2-ylmethanamine to form the final product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and may require solvents such as dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

2-chloro-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may result in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

2-chloro-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-chloro-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl4N2O2/c15-11-6-2-1-5-10(11)12(21)20-13(14(16,17)18)19-8-9-4-3-7-22-9/h1-7,13,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCCSZHTNVXTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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